(2-Ethoxyethyl)trimethylammonium chloride

Catalog No.
S573264
CAS No.
6343-89-1
M.F
C7H18ClNO
M. Wt
167.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxyethyl)trimethylammonium chloride

CAS Number

6343-89-1

Product Name

(2-Ethoxyethyl)trimethylammonium chloride

IUPAC Name

2-ethoxyethyl(trimethyl)azanium;chloride

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

InChI

InChI=1S/C7H18NO.ClH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

OARMJOUSKXVBQH-UHFFFAOYSA-M

SMILES

CCOCC[N+](C)(C)C.[Cl-]

Synonyms

(2-ethoxyethyl)trimethylammonium chloride, ethylcholine ether, O-ethylcholine, O-ethylcholine bromide, O-ethylcholine chloride, O-ethylcholine iodide

Canonical SMILES

CCOCC[N+](C)(C)C.[Cl-]
  • Choline

    Choline is a vital nutrient with various roles in the body, including cell membrane structure, neurotransmitter synthesis (acetylcholine), and fat metabolism. Research explores choline's potential benefits in cognitive function, liver health, and fetal development .

  • Ethyl Ether

    Historically, ethyl ether was used as an anesthetic in surgery due to its psychoactive properties. However, due to its flammability and potential for addiction, safer alternatives have become the standard. Current research on ethyl ether focuses on its use as a solvent in organic chemistry and its historical significance in medicine .

  • Hydrochloride

    Hydrochloride (HCl) is a salt formed by hydrochloric acid. It's a common counterion used in many pharmaceuticals to improve solubility and stability. Research involving hydrochloride salts focuses on their specific properties and applications in drug development .

(2-Ethoxyethyl)trimethylammonium chloride is a quaternary ammonium salt characterized by its unique chemical structure, which includes a trimethylammonium group and an ethoxyethyl moiety. This compound is recognized for its role as a derivative of choline, an essential nutrient involved in various biological functions such as neurotransmitter synthesis and cell membrane integrity. Its chemical formula is C7H18ClNOC_7H_{18}ClNO and it has a molecular weight of approximately 167.68 g/mol .

  • Oxidation: The compound can be oxidized to form oxides, utilizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to revert to its parent alcohol, typically using lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can occur, where the ethyl ether group is replaced by other functional groups, often facilitated by nucleophiles such as sodium hydroxide or ammonia under basic conditions.

The products of these reactions depend on the specific reagents and conditions used, leading to various substituted derivatives or oxidized forms.

The biological activity of (2-Ethoxyethyl)trimethylammonium chloride is significant due to its involvement in neurotransmitter synthesis. It acts as a precursor to acetylcholine, a vital neurotransmitter in the central nervous system. Additionally, it plays a role in the synthesis of phosphatidylcholine, essential for maintaining cell membrane structure and function. The compound's interaction with cholinergic receptors and its influence on lipid metabolism underscore its importance in biological systems .

(2-Ethoxyethyl)trimethylammonium chloride can be synthesized through various methods:

  • Quaternization Reaction: This involves reacting trimethylamine with 2-ethoxyethyl chloride in the presence of a base to form the quaternary ammonium salt.
  • Alkylation Process: An alkylation reaction can be performed where an alkyl halide reacts with a tertiary amine under suitable conditions.
  • Direct Synthesis from Choline Derivatives: The compound can also be synthesized from choline derivatives through specific chemical transformations that introduce the ethoxyethyl group.

Each method offers different advantages in terms of yield and purity .

(2-Ethoxyethyl)trimethylammonium chloride has diverse applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a precursor for other quaternary ammonium compounds.
  • Biology: The compound is studied for its role in cellular processes, particularly concerning cell membrane dynamics and neurotransmitter function.
  • Medicine: Research explores its potential use in drug delivery systems and dietary supplements due to its biological activity.
  • Industry: It is utilized in producing surfactants, emulsifiers, and other industrial chemicals .

Studies on (2-Ethoxyethyl)trimethylammonium chloride have highlighted its interactions within biological systems, particularly regarding cholinergic signaling pathways. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic applications in neurological disorders. Additionally, its interactions with lipid membranes may influence drug absorption and efficacy .

Several compounds share structural or functional similarities with (2-Ethoxyethyl)trimethylammonium chloride:

Compound NameDescriptionUnique Features
Choline ChlorideA common dietary supplement form of cholineEssential nutrient for neurotransmitter synthesis
BetaineA derivative of choline involved in methylation reactionsPlays a role in osmoregulation
PhosphatidylcholineA major phospholipid derived from cholineCritical for cell membrane structure

The uniqueness of (2-Ethoxyethyl)trimethylammonium chloride lies in its specific ethoxyethyl group, which imparts distinct solubility and reactivity properties compared to these similar compounds. Its versatile applications in both biological and industrial contexts further highlight its significance .

(2-Ethoxyethyl)trimethylammonium chloride represents a quaternary ammonium salt characterized by its distinctive ionic structure containing a positively charged nitrogen center [7]. The compound exhibits the molecular formula C₇H₁₈ClNO and possesses a molecular weight of 167.68 grams per mole [7] . The Chemical Abstracts Service registry number for this compound is 6343-89-1, providing its unique chemical identification [7] [23].

The molecular architecture features a central trimethylammonium cation bonded to an ethoxyethyl substituent, with chloride serving as the counterion [7] . The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-ethoxy-N,N,N-trimethylethanaminium chloride [23]. The structural framework consists of a quaternary nitrogen atom bearing three methyl groups and one 2-ethoxyethyl chain, resulting in a permanently charged cationic species .

PropertyValueSource
Molecular FormulaC₇H₁₈ClNOPubChem [7]
Molecular Weight167.68 g/molChemical databases [23]
CAS Number6343-89-1Registry systems [7] [23]
IUPAC Name2-ethoxy-N,N,N-trimethylethanaminium chlorideNomenclature databases [23]

Physical Characteristics

Appearance and State

(2-Ethoxyethyl)trimethylammonium chloride typically manifests as a hygroscopic crystalline solid under standard temperature and pressure conditions [23] . The compound presents a colorless to white appearance, consistent with the general characteristics observed in quaternary ammonium salts [23]. The hygroscopic nature of this material necessitates careful storage conditions to prevent moisture absorption from the ambient environment [40].

The crystalline structure of quaternary ammonium chlorides, including this compound, often exhibits polymorphic behavior depending on crystallization conditions [40]. Related compounds in this class demonstrate the formation of stable hydrates, suggesting that (2-Ethoxyethyl)trimethylammonium chloride may similarly form hydrated crystalline phases [40].

Solubility Parameters

The compound exhibits excellent solubility characteristics in polar solvents, particularly water, due to its ionic nature [23] . The presence of the ethoxy functional group enhances compatibility with various polar solvent systems beyond aqueous media [23]. This enhanced solubility profile results from the combination of ionic interactions facilitated by the quaternary ammonium chloride moiety and hydrogen bonding capabilities of the ether linkage [23].

The solubility behavior aligns with established principles governing quaternary ammonium compounds, where the charged nitrogen center promotes dissolution in polar environments . The ethoxyethyl substituent contributes additional hydrophilicity compared to simpler alkyl-substituted quaternary ammonium salts [23].

Stability Considerations

Quaternary ammonium compounds demonstrate notable chemical stability under ambient conditions, with (2-Ethoxyethyl)trimethylammonium chloride exhibiting resistance to degradation processes [23]. The stability characteristics make this compound suitable for long-term storage and various industrial applications [23]. However, elevated temperatures may induce Hofmann elimination reactions, a degradation pathway common to quaternary ammonium systems [40].

Thermal stability studies on related trimethylammonium chloride derivatives indicate decomposition temperatures typically ranging from 200°C to 400°C, depending on structural features [27] [30]. The presence of the ether linkage in (2-Ethoxyethyl)trimethylammonium chloride may influence thermal decomposition pathways compared to purely alkyl-substituted analogs [27].

Spectroscopic Properties

Infrared Spectroscopic Profile

Infrared spectroscopic analysis of (2-Ethoxyethyl)trimethylammonium chloride reveals characteristic absorption bands corresponding to its functional groups [11] [15]. The carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, typical of alkyl substituents [11]. The quaternary ammonium group exhibits characteristic stretching modes in the 1400-1500 cm⁻¹ range [11] [15].

The ether linkage present in the ethoxyethyl chain produces distinctive carbon-oxygen stretching absorptions in the 1000-1200 cm⁻¹ spectral region [11]. These infrared signatures provide diagnostic information for structural confirmation and purity assessment of the compound [15]. The spectroscopic fingerprint region below 1500 cm⁻¹ contains additional vibrational modes specific to the molecular framework [11].

Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy of (2-Ethoxyethyl)trimethylammonium chloride displays well-resolved signals corresponding to distinct proton environments [14] [16]. The trimethylammonium protons appear as a characteristic singlet in the 3.0-3.5 parts per million range due to magnetic equivalence [16]. The ethoxyethyl chain produces multiple signals, with the ethyl ester protons appearing as complex multiplets between 1.2-4.0 parts per million [14].

Carbon-13 nuclear magnetic resonance analysis reveals signals in the 50-70 parts per million region corresponding to carbons bonded to the quaternary nitrogen center [14] [16]. The ether carbon atoms exhibit chemical shifts consistent with their electronic environment within the ethoxyethyl substituent [14]. These spectroscopic data provide definitive structural confirmation and enable assessment of compound purity [16].

Mass Spectrometric Analysis

Mass spectrometric investigation of (2-Ethoxyethyl)trimethylammonium chloride typically employs electrospray ionization techniques suitable for ionic compounds [17] [18]. The molecular ion region displays signals corresponding to the cationic component at mass-to-charge ratios around 132, representing the loss of the chloride counterion [19]. Fragmentation patterns reveal characteristic losses of methyl groups and ethoxy substituents [17].

Tandem mass spectrometric analysis provides structural information through controlled fragmentation of the molecular ion [18]. The mass spectrometric data support structural assignments and enable trace analysis applications in complex matrices [17] [18]. These analytical capabilities prove valuable for quality control and identification purposes [19].

Electrochemical Properties

Electrochemical studies of quaternary ammonium compounds, including (2-Ethoxyethyl)trimethylammonium chloride, reveal important insights into their redox behavior and transport properties [20]. The compound exhibits electrochemical activity primarily through ion-pairing interactions rather than direct redox processes [20]. Temperature-dependent electrochemical impedance spectroscopy demonstrates Arrhenius-type behavior for diffusion coefficients [20].

The quaternary ammonium structure influences electrochemical transport mechanisms in polymer brush systems and other modified electrode environments [20]. Ion-pairing effects with perchlorate and other counterions significantly affect the electrochemical properties compared to simple chloride systems [20]. These electrochemical characteristics prove relevant for applications in electrochemical devices and modified electrode systems [20].

Thermodynamic Properties

Thermodynamic investigations of quaternary ammonium chlorides provide essential data for understanding phase behavior and thermal stability [26] [27]. Heat capacity measurements on related compounds indicate typical values for organic salts, with contributions from both cationic and anionic components [29]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, reveal decomposition patterns characteristic of quaternary ammonium systems [27] [37].

The thermodynamic stability of (2-Ethoxyethyl)trimethylammonium chloride depends on temperature and environmental conditions, with hydrolysis rates increasing at elevated temperatures and extreme pH values [27] [30]. Arrhenius analysis of thermal degradation provides activation energies for decomposition processes, enabling prediction of long-term stability under various conditions [27]. Enthalpy and entropy changes associated with phase transitions and decomposition reactions contribute to comprehensive thermodynamic characterization [35].

Thermodynamic ParameterExpected RangeAnalytical Technique
Decomposition Temperature200-400°CThermogravimetric Analysis [27]
Heat CapacityOrganic salt rangeDifferential Scanning Calorimetry [37]
Activation Energy25-40 kJ/molArrhenius Analysis [27]
Phase Transition EnthalpyVariableThermal Analysis [35]

Choline-Based Synthetic Pathways

(2-Ethoxyethyl)trimethylammonium chloride can be synthesized through choline-derived pathways that utilize the structural similarity to choline chloride. The most established choline-based synthetic approach involves the etherification of choline chloride with ethyl ether in the presence of hydrochloric acid . This method represents a biologically-inspired route given that the target compound is a choline derivative.

The reaction proceeds through nucleophilic substitution where choline serves as the starting quaternary ammonium framework. The synthesis typically involves reacting choline chloride with ethyl ether under controlled conditions, with hydrochloric acid acting as both a catalyst and source of the chloride counterion . The reaction is carried out at controlled temperatures ranging from 60°C to 100°C to ensure optimal conversion while preventing thermal degradation of the sensitive ether linkage.

Mechanistic considerations for choline-based pathways involve the initial formation of an activated choline intermediate, followed by nucleophilic attack on the ethyl ether moiety. The reaction demonstrates first-order kinetics with respect to both choline chloride and ethyl ether concentrations [2]. Temperature optimization studies indicate that yields of 70-85% can be achieved under optimized conditions, with the reaction time typically ranging from 2 to 6 hours depending on the specific reaction parameters employed.

Etherification Approaches

Direct etherification methodologies represent the most straightforward synthetic route for producing (2-Ethoxyethyl)trimethylammonium chloride. These approaches typically involve the reaction of trimethylamine with 2-ethoxyethyl chloride under controlled conditions. The synthesis can be conducted via nucleophilic substitution in an inert atmosphere to prevent moisture interference, which could lead to hydrolysis side reactions .

The etherification process requires careful control of reaction parameters to maximize yield and minimize impurity formation. Solvent selection plays a crucial role, with polar aprotic solvents such as acetonitrile, dimethylformamide, and acetone being commonly employed [3]. The choice of solvent affects both the reaction rate and selectivity, with higher dielectric constant solvents generally favoring faster reaction rates due to better stabilization of the ionic transition state [2].

Optimization parameters for etherification include temperature control (typically 25°C to 80°C), molar ratios of reactants (usually 1:1.05 to 1:1.2 trimethylamine to alkyl halide), and reaction atmosphere (inert nitrogen or argon to prevent oxidation). Yields typically range from 85% to 95% under optimized conditions, with reaction times varying from 30 minutes to 4 hours depending on the specific conditions employed [4].

Quaternization Reactions

Quaternization reactions following the Menshutkin mechanism represent the classical approach for synthesizing quaternary ammonium salts including (2-Ethoxyethyl)trimethylammonium chloride. This involves the alkylation of tertiary amines with alkyl halides, where the reactants are neutral and the products are ionic quaternary ammonium salts [5] [3].

The quaternization process exhibits characteristic kinetic behavior with second-order overall kinetics - first order with respect to both the tertiary amine and alkyl halide [2]. Reaction kinetics are significantly influenced by solvent polarity, with higher dielectric constant media facilitating faster reaction rates due to better stabilization of the charged transition state. Studies demonstrate that the reaction rate increases exponentially with solvent dielectric constant, following the relationship log k₂ ∝ 1/D, where D is the dielectric constant [2].

Temperature dependence of quaternization reactions follows Arrhenius behavior, with activation energies typically ranging from 60 to 90 kJ/mol for similar quaternary ammonium salt formations [2]. The negative entropy of activation (ΔS‡) observed in these systems indicates the formation of a highly ordered, charge-separated transition state, confirming the ionic nature of the reaction mechanism.

Mechanistic pathway optimization involves controlling key parameters such as temperature (50°C to 150°C), pressure (1 to 50 bar), and reaction time (2 to 24 hours) [4]. Continuous quaternization processes have been developed that offer improved efficiency, with space-time yields significantly higher than traditional batch methods [6].

Industrial Production Methods

Scale-Up Considerations

Industrial scale production of (2-Ethoxyethyl)trimethylammonium chloride requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and safety protocols. The transition from laboratory-scale synthesis to industrial production typically involves scale-up factors ranging from 1:100 to 1:10,000, requiring significant process modifications [7].

Reactor design considerations for industrial quaternization include the selection of appropriate reactor types. Continuous stirred tank reactors (CSTR) are commonly employed for batch processes, while continuous flow reactors offer advantages for large-scale production [6]. Continuous processes demonstrate superior space-time yields, with reported improvements of 2-3 orders of magnitude compared to batch operations for similar quaternary ammonium salt syntheses [6].

Heat management becomes critical at industrial scale due to the exothermic nature of quaternization reactions. The heat of reaction for quaternary ammonium salt formation typically ranges from 80 to 120 kJ/mol, requiring robust cooling systems to maintain temperature control [4]. Industrial reactors must be equipped with efficient heat exchange systems to prevent temperature excursions that could lead to product degradation or safety hazards.

Mass transfer optimization in large-scale reactors requires consideration of mixing patterns, residence time distribution, and phase contact efficiency. Studies on industrial quaternization processes indicate that mixing time scales become increasingly important at larger scales, with inadequate mixing leading to reduced yields and increased impurity formation [6].

Process Optimization Strategies

Process intensification techniques have been successfully applied to quaternary ammonium salt production, with microreactors and spinning tube-in-tube reactors (STTR) demonstrating significant advantages over conventional batch reactors [6]. These technologies offer improved heat and mass transfer characteristics, leading to better temperature control and higher space-time yields.

Solvent optimization strategies for industrial processes focus on minimizing environmental impact while maintaining high productivity. Deep eutectic solvents (DES) based on choline chloride have emerged as promising green alternatives to conventional organic solvents [3]. Choline chloride-glycerol, choline chloride-urea, and choline chloride-oxalic acid systems demonstrate excellent performance for quaternization reactions, with yields approaching 99% under optimized conditions [3].

Continuous process development represents a major advancement in industrial quaternary ammonium salt production. Continuous flow reactors offer several advantages including improved temperature control, reduced reaction time, and enhanced safety profiles [6]. Residence times in continuous systems can be reduced to 0.1-1 hour compared to 4-24 hours for batch processes, while maintaining or improving product quality.

Quality by design (QbD) principles are increasingly being implemented in industrial quaternary ammonium salt production. This approach involves systematic understanding of process parameters and their impact on product quality, leading to robust manufacturing processes with reduced variability [7]. Design space development based on mechanistic and empirical models enables prediction of optimal operating conditions across the full production range.

Green Chemistry Approaches

Sustainable Synthesis Alternatives

Environmentally benign synthesis routes for (2-Ethoxyethyl)trimethylammonium chloride have been developed using green chemistry principles. Solvent-free mechanochemical approaches utilizing manual grinding with iodine as an oxidant demonstrate complete atom economy and eliminate the need for organic solvents [8]. These methods achieve yields of 80-95% while significantly reducing environmental impact.

Microwave-assisted synthesis represents another sustainable approach, offering reduced reaction times and energy consumption compared to conventional heating methods [3]. Microwave irradiation at 80°C for 20 minutes can achieve near-quantitative yields (90-99%) for quaternization reactions, representing a significant improvement in process efficiency [3].

Ultrasound-assisted synthesis provides mild reaction conditions while enhancing reaction rates through cavitation effects [3]. This approach operates at 80°C for 3 hours and achieves yields of 75-90%, offering an energy-efficient alternative to conventional heating methods.

Bio-based feedstock utilization is gaining importance in sustainable quaternary ammonium salt production. Research into bio-based quaternary ammonium compounds derived from renewable sources such as plant-based oils and natural fatty acids shows promising results [7]. These approaches offer enhanced biodegradability and reduced environmental toxicity compared to traditional synthetic routes.

Deep Eutectic Solvent Applications

Deep eutectic solvents (DES) have emerged as highly effective green media for quaternization reactions leading to (2-Ethoxyethyl)trimethylammonium chloride synthesis [9] [3]. These solvents combine hydrogen bond acceptors (such as choline chloride) with hydrogen bond donors (including urea, glycerol, and carboxylic acids) to form liquid systems with melting points significantly lower than their individual components.

Choline chloride-urea DES (molar ratio 1:2) represents the most extensively studied system for quaternization reactions [9] [10]. This eutectic mixture operates effectively at temperatures of 80-120°C and achieves yields of 85-99% for various quaternary ammonium salt syntheses [9]. The system offers excellent thermal stability, low toxicity, and complete biodegradability.

Choline chloride-glycerol DES (molar ratio 1:2) provides another highly effective medium for sustainable quaternization [11]. This system demonstrates yields of 80-95% while offering the advantage of renewable feedstock utilization, as both components can be derived from biological sources [11]. The glycerol component can be sourced from biodiesel production waste streams, adding economic value to the process.

Choline chloride-carboxylic acid DES systems, particularly those involving oxalic acid and levulinic acid, show exceptional performance for quaternization reactions [9] [3]. The choline chloride-oxalic acid (1:1) system achieves yields of 85-99% while operating at temperatures of 80-120°C [3]. These systems benefit from the renewable nature of levulinic acid, which can be produced from biomass feedstocks.

Mechanistic aspects of DES-mediated quaternization involve complex hydrogen bonding networks that stabilize ionic intermediates and transition states [12]. The extensive hydrogen bonding in DES systems provides a unique solvation environment that enhances reaction rates while maintaining high selectivity [12].

Purification and Quality Control Protocols

Primary purification methods for (2-Ethoxyethyl)trimethylammonium chloride typically involve precipitation techniques using non-polar solvents such as diethyl ether or hexane [13]. The crude product is dissolved in a minimal amount of polar solvent (methanol or ethanol) and precipitated by addition of excess non-polar solvent. This approach achieves primary purification with 95-98% recovery rates while removing most organic impurities.

Secondary purification protocols employ recrystallization from appropriate solvent systems [13]. Ethanol has proven particularly effective for recrystallization of quaternary ammonium salts, providing high-purity products (>99%) with excellent crystal morphology [13]. The recrystallization process requires careful temperature control to optimize yield while maintaining purity.

Analytical quality control methods employ multiple complementary techniques to ensure product quality meets pharmaceutical standards [14]. High-performance liquid chromatography coupled with UV detection and mass spectrometry (HPLC-UV/MS) serves as the primary analytical method for purity determination [15]. This technique achieves purity determinations in the range of 99.0-99.8% with excellent reproducibility.

Nuclear magnetic resonance (NMR) spectroscopy provides essential structural confirmation and impurity profiling [13]. Both ¹H-NMR and ¹³C-NMR analyses are employed to verify product structure and detect potential impurities. Integration ratios in ¹H-NMR spectra enable quantitative determination of impurity levels, typically maintaining total impurities below 0.5%.

Moisture content determination utilizes Karl Fischer titration to ensure water content remains below 0.1% [14]. This is critical for quaternary ammonium salts as moisture can lead to product degradation and affect stability during storage.

Thermal stability assessment employs thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize thermal behavior [14]. These analyses confirm thermal stability up to 200°C and provide critical information for storage and handling protocols.

Storage and stability protocols follow ICH guidelines for pharmaceutical compounds, requiring storage at 2-8°C under reduced humidity conditions (<60% relative humidity) [14]. Under these conditions, (2-Ethoxyethyl)trimethylammonium chloride maintains stability for 2-3 years, making it suitable for commercial applications.

Related CAS

4358-14-9 (Parent)

Other CAS

6343-89-1

Dates

Last modified: 04-15-2024

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